molecular formula C13H13ClN2O B3292876 5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde CAS No. 882140-34-3

5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde

Cat. No.: B3292876
CAS No.: 882140-34-3
M. Wt: 248.71 g/mol
InChI Key: FSGGXKDCIYEBKS-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by its pyrazole core and various substituents, including a chlorine atom, a methyl group, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the reaction of hydrazine with a suitable β-diketone or β-ketoester, followed by chlorination and subsequent alkylation.

Industrial Production Methods: In an industrial setting, the compound is produced using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of derivatives with different substituents on the pyrazole ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The biological potential of this compound is being explored, particularly in the development of new pharmaceuticals

Medicine: Research is ongoing to determine the therapeutic potential of this compound. It may have applications in the treatment of various diseases due to its unique chemical properties.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely depending on the biological context.

Comparison with Similar Compounds

  • 5-Chloro-1-methyl-3-(4-methylphenyl)-1H-pyrazole

  • 2-Chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide

Uniqueness: 5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of substituents and the presence of the carbaldehyde group, which can influence its reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-9-3-5-11(6-4-9)7-16-13(14)12(8-17)10(2)15-16/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGGXKDCIYEBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322469
Record name 5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24825781
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

882140-34-3
Record name 5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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